2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structural features and significant applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced efficiently for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur at the phenyl ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
- 3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione stands out due to its unique indene-dione structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione, with the CAS number 19055-70-0, is a compound of significant interest due to its potential biological activities. This compound belongs to the indanedione family, which has been recognized for various pharmacological properties. The structural characteristics of this compound, including the trifluoromethyl group, contribute to its unique biological profile.
- Molecular Formula : C₁₆H₉F₃O₂
- Molecular Weight : 290.24 g/mol
- InChIKey : KONILSWOZQIUGL-UHFFFAOYSA-N
- Log P (Octanol/Water Partition Coefficient) : 3.78 .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of indanedione derivatives in exhibiting anticancer properties. For instance, the indane-1,3-dione scaffold has been associated with the development of anticancer agents that act as dual topoisomerase inhibitors .
- Antibacterial and Anti-inflammatory Effects : Indane derivatives have shown promise in antibacterial and anti-inflammatory applications. The presence of electron-withdrawing groups like trifluoromethyl enhances their biological efficacy by increasing lipophilicity and bioavailability .
Antitumor Studies
A notable study investigated the effects of various indanedione derivatives on cancer cell lines. The results demonstrated that compounds with similar structures could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Specifically, derivatives with electron-withdrawing groups were found to enhance cytotoxicity against breast and colon cancer cell lines .
Antibacterial Activity
Another research effort focused on the antibacterial properties of indanedione derivatives. Compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections .
Case Study 1: Anticancer Efficacy
In a controlled experiment, a series of indanediones were synthesized and tested for their ability to inhibit cancer cell proliferation. The study reported that specific modifications to the indanedione structure led to enhanced activity against various cancer types, with IC50 values indicating potent effects at low concentrations.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Indanedione A | 5.4 | MCF-7 (Breast) |
Indanedione B | 3.2 | HCT116 (Colon) |
This compound | 4.7 | MDA-MB-231 (Breast) |
Case Study 2: Antibacterial Testing
A recent study evaluated the antibacterial properties of various indanediones against MRSA. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Indanedione C | 8 | MRSA |
Indanedione D | 5 | E. coli |
This compound | 7 | MRSA |
Properties
CAS No. |
19055-70-0 |
---|---|
Molecular Formula |
C16H9F3O2 |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C16H9F3O2/c17-16(18,19)10-5-3-4-9(8-10)13-14(20)11-6-1-2-7-12(11)15(13)21/h1-8,13H |
InChI Key |
KONILSWOZQIUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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